molecular formula C36H56O9 B051733 Calenduloside E CAS No. 26020-14-4

Calenduloside E

Cat. No.: B051733
CAS No.: 26020-14-4
M. Wt: 632.8 g/mol
InChI Key: IUCHKMAZAWJNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calenduloside E is a natural triterpenoid saponin compound isolated from the plant Aralia elata. It is known for its significant pharmacological properties, including anti-inflammatory, anti-apoptotic, and cardiovascular protective effects . This compound has garnered attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

Target of Action

Calenduloside E (CE), a natural triterpenoid saponin isolated from Aralia elata, has been identified to target Hsp90AB1 . Hsp90AB1 is a heat shock protein that plays a crucial role in maintaining cellular homeostasis. It is involved in the folding, stability, and function of many client proteins, many of which are involved in signal transduction, cell cycle control, and stress responses .

Mode of Action

CE binds to Hsp90AB1, which can protect against ox-LDL-induced human umbilical vein endothelial cell (HUVEC) injury . It has been hypothesized that CE functions by inhibiting M1 macrophage polarization via regulation of glycolysis . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload by enhancing autophagy and inhibiting L-type Ca2+ channels through BAG3 .

Biochemical Pathways

CE has been found to modulate several biochemical pathways. It inhibits M1 macrophage polarization via regulation of glycolysis . In addition, it has been found to ameliorate mitochondrial dysfunction by increasing the mitochondrial membrane potential and reducing the mitochondrial ROS and cellular calcium accumulation . Furthermore, CE has been found to enhance autophagy and inhibit L-type Ca2+ channels through BAG3 .

Result of Action

CE has been found to exert several molecular and cellular effects. It significantly attenuates the inhibition of cell viability and apoptotic cell death in HT22 cells induced by oxygen-glucose deprivation/reoxygenation (OGD/R) . CE also significantly ameliorates ischemic/hypoxic-induced brain infarct volume, neurological deficits, and neuronal apoptosis in mice after middle cerebral artery occlusion and reperfusion . Moreover, CE has been found to protect against myocardial ischemia-reperfusion injury induced calcium overload .

Action Environment

The action of CE can be influenced by various environmental factors. For instance, the presence of ox-LDL can induce HUVEC injury, which CE can protect against . In addition, conditions of oxygen-glucose deprivation/reoxygenation (OGD/R) can induce inhibition of cell viability and apoptotic cell death in HT22 cells, which CE can significantly attenuate . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calenduloside E can be synthesized through a series of chemical reactions. One of the methods involves the extraction of the crude mixture with dichloromethane, followed by purification through column chromatography using a mixture of dichloromethane, methanol, and water as the eluent

Industrial Production Methods: Industrial production of this compound primarily involves the extraction from the bark and roots of Aralia elata. The process includes drying the plant material, followed by solvent extraction and purification to isolate the compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Calenduloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their efficacy in different pharmacological assays .

Comparison with Similar Compounds

Calenduloside E is unique due to its specific molecular structure and pharmacological properties. it shares similarities with other triterpenoid saponins such as:

This compound stands out due to its multifaceted therapeutic potential and its ability to modulate multiple molecular targets and pathways.

Biological Activity

Calenduloside E (CE), a triterpenoid saponin derived from various plant sources, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cardiovascular protection. This article reviews the current understanding of CE's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits multiple mechanisms that contribute to its biological effects:

  • Induction of Apoptosis : CE has been shown to induce apoptosis in various cancer cell lines. For example, in CT-26 mouse colon carcinoma cells, CE treatment led to increased annexin-V staining and DNA fragmentation, indicative of apoptosis. The compound activates caspases (caspase-3, -8, and -9) and poly(ADP-ribose) polymerase (PARP) cleavage, which are critical pathways in the apoptotic process .
  • Cardioprotective Effects : CE analogues have demonstrated protective effects against oxidative stress-induced apoptosis in H9c2 cardiomyocytes. Specifically, one analogue (5d) significantly inhibited reactive oxygen species (ROS) generation and preserved mitochondrial membrane potential, thereby reducing apoptosis markers such as Bax and cleaved caspase-3 .
  • Target Interaction : Recent studies have identified heat shock protein 90 alpha (Hsp90AB1) as a potential target for CE. Using activity-based protein profiling probes, researchers demonstrated that CE binds to Hsp90AB1, suggesting a role in cellular protection against stress-induced injury .

2. Therapeutic Applications

The therapeutic implications of this compound are vast, particularly in oncology and cardiology:

  • Cancer Therapy : CE has shown promise in inhibiting tumor growth in vivo. In animal models with CT-26 tumors, CE treatment resulted in significant reductions in tumor volume and weight . The compound's ability to induce apoptosis specifically targets cancer cells while sparing normal cells.
  • Cardiovascular Health : In models of myocardial ischemia-reperfusion injury, CE ameliorated damage through the regulation of AMP-activated protein kinase (AMPK), enhancing cardiac recovery post-injury . Its anti-inflammatory properties further support its potential as a cardiovascular therapeutic agent.

3. Comparative Studies and Research Findings

A comparative analysis of CE with its analogues highlights its superior efficacy:

CompoundIC50 (μM)Biological Activity
This compound20-25Induces apoptosis in CT-26 cells
This compound 6′-methyl ester10More potent than CE; induces apoptosis and inhibits tumor growth
Oleanolic acid>25Low cytotoxicity compared to CE

The IC50 values indicate that this compound is effective at lower concentrations compared to its analogues and related compounds.

4. Case Studies

Several studies have illustrated the effectiveness of CE:

  • Study on CT-26 Cells : A detailed investigation demonstrated that treatment with this compound 6′-methyl ester significantly inhibited cell viability in a dose-dependent manner, with notable apoptotic characteristics observed through TUNEL assays .
  • Cardiomyocyte Protection : In another study involving H9c2 cardiomyocytes subjected to oxidative stress via H2O2 exposure, pretreatment with CE analogues reduced cell death by modulating apoptotic pathways .

Properties

IUPAC Name

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O9/c1-31(2)14-16-36(30(42)43)17-15-34(6)19(20(36)18-31)8-9-22-33(5)12-11-23(32(3,4)21(33)10-13-35(22,34)7)44-29-26(39)24(37)25(38)27(45-29)28(40)41/h8,20-27,29,37-39H,9-18H2,1-7H3,(H,40,41)(H,42,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHKMAZAWJNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26020-14-4
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

264 - 267 °C
Record name Calenduloside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calenduloside E
Reactant of Route 2
Calenduloside E
Reactant of Route 3
Calenduloside E
Reactant of Route 4
Calenduloside E
Reactant of Route 5
Calenduloside E
Reactant of Route 6
Calenduloside E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.